Rel-(3R,4R)-N-methyl-4-((1-methyl-1H-pyrazol-4-yl)oxy)tetrahydrofuran-3-amine
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Overview
Description
rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine: is a synthetic compound with a molecular weight of 256.13 g/mol . It is often used in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine typically involves the reaction of a suitable oxirane derivative with N-methyl-1H-pyrazole under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol
- rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine
Comparison: rac-(3R,4R)-N-methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is unique due to its specific substitution pattern and the presence of the N-methyl group.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
(3R,4R)-N-methyl-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine |
InChI |
InChI=1S/C9H15N3O2/c1-10-8-5-13-6-9(8)14-7-3-11-12(2)4-7/h3-4,8-10H,5-6H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
MDRLHOOHTHRAFJ-BDAKNGLRSA-N |
Isomeric SMILES |
CN[C@@H]1COC[C@@H]1OC2=CN(N=C2)C |
Canonical SMILES |
CNC1COCC1OC2=CN(N=C2)C |
Origin of Product |
United States |
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